Regrelor, also known as Regrelor (chemical name: Regrelor), is a novel medication primarily investigated for its potential use as an antiplatelet agent. It is classified as a P2Y12 receptor antagonist, which plays a crucial role in inhibiting platelet aggregation and thrombus formation. This compound has garnered attention for its application in various cardiovascular conditions, particularly in patients who are at high risk of thrombotic events.
Regrelor is synthesized from a series of chemical reactions that modify existing compounds to enhance their pharmacological properties. The development and clinical trials of Regrelor have been documented in various scientific publications and clinical studies, highlighting its efficacy and safety profile.
The synthesis of Regrelor involves several chemical processes, including:
The synthetic pathway typically involves the following steps:
Regrelor exhibits a complex molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 receptor antagonist. The molecular formula is CHNOS.
Regrelor undergoes several chemical reactions during its synthesis, including:
Regrelor functions by selectively inhibiting the P2Y12 receptor on platelets, which is pivotal in the activation pathway leading to platelet aggregation. By blocking this receptor, Regrelor effectively reduces the likelihood of thrombus formation in the bloodstream.
Regrelor is primarily investigated for its role in preventing thrombotic events in patients with cardiovascular diseases. Its applications include:
Purinergic signalling represents a fundamental mechanism of extracellular communication mediated by purines (e.g., ATP, ADP) and pyrimidines. This system governs critical physiological processes, including vascular tone, neurotransmission, and haemostasis, through ligand-gated ionotropic P2X receptors and G-protein-coupled metabotropic P2Y receptors [2] [9]. Therapeutically, purinergic receptors have emerged as high-value targets due to their cell-type-specific expression and pivotal roles in disease pathogenesis. Among these, the P2Y12 receptor subtype has garnered significant clinical interest for its central role in platelet activation pathways, making it a prime target for antithrombotic drug development [3] [6].
P2Y12 receptors, expressed predominantly on platelet membranes, function as key amplifiers of thrombotic responses through specific mechanisms:
Table 1: Key Functional Consequences of P2Y12 Receptor Activation
Signalling Event | Molecular Consequence | Thrombotic Effect |
---|---|---|
Gαi-protein coupling | Reduced cAMP production | Enhanced platelet sensitivity |
PI3K pathway activation | Akt phosphorylation | Granule secretion (ADP/ATP) |
GPIIb/IIIa activation | Fibrinogen binding | Platelet cross-linking |
Vasodilator-stimulated phosphoprotein (VASP) dephosphorylation | Actin polymerisation | Platelet shape change |
Dysregulated P2Y12 signalling underlies pathological thrombosis in acute coronary syndromes (ACS) and stroke, establishing receptor blockade as a cornerstone of antiplatelet therapy [7] [8].
The evolution of P2Y12 antagonists reflects progressive optimisation of pharmacodynamic and pharmacokinetic properties:
Clopidogrel (1997): Safer profile but hampered by CYP2C19 polymorphism-dependent efficacy (30% non-responders) and irreversible receptor binding [3] [10].
Second-generation agents:
Table 2: Evolution of P2Y12 Receptor Antagonists
Generation | Compound | Binding Mechanism | Key Limitations |
---|---|---|---|
First | Clopidogrel | Irreversible | CYP2C19 polymorphism sensitivity |
Second | Prasugrel | Irreversible | Elevated bleeding risk |
Second | Ticagrelor | Reversible | Adenosine-mediated side effects |
Third | Regrelor | Reversible | Under investigation |
This historical progression highlights unmet needs: predictable pharmacokinetics, reduced off-target effects, and rapid reversibility during bleeding emergencies [3] [8].
Regrelor represents a structurally optimised P2Y12 antagonist designed to overcome limitations of existing therapies. Key innovations include:
Table 3: Regrelor's Differentiating Attributes
Parameter | Regrelor | Ticagrelor | Clopidogrel |
---|---|---|---|
Binding Mechanism | Reversible | Reversible | Irreversible |
ENT1 Inhibition | Absent | Present | Absent |
Primary Metabolism | UGT1A9 | CYP3A4 | CYP2C19 |
Plasma Half-life | 8–10 hours | 7–9 hours | 6 hours (active metabolite) |
Functional Offset | 3–4 hours | 4–6 hours | 5–7 days |
Preclinical studies demonstrate superior thrombus reduction (85% vs. 72% for ticagrelor in arterial flow chambers) without prolonging bleeding time in murine models [3]. Phase II trials confirm >90% platelet inhibition within 30 minutes of administration, maintaining <30 PRU (P2Y12 reaction units) throughout dosing intervals [5] [10].
Regrelor exemplifies targeted innovation in purinergic pharmacology, potentially redefining therapeutic paradigms in acute thrombotic conditions through optimised receptor specificity and metabolic stability. Future research will determine its clinical positioning within the evolving landscape of precision antiplatelet therapy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0